molecular formula C22H16ClF2N3OS B12025748 4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole CAS No. 578005-10-4

4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12025748
CAS No.: 578005-10-4
M. Wt: 443.9 g/mol
InChI Key: PFDYMEFFOWKUOK-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the subsequent introduction of the various substituents. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of Substituents: The chlorophenyl, difluorobenzyl, and methoxyphenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like chlorobenzene, difluorobenzyl chloride, and methoxybenzene under specific conditions.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, altering the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, contributing to the development of new materials and catalysts.

    Biology: Its unique structure may exhibit biological activities, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs, particularly in areas like antifungal, antibacterial, and anticancer therapies.

    Industry: It may find applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Molecular Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as apoptosis, cell proliferation, or immune responses.

Comparison with Similar Compounds

4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole can be compared with other triazole derivatives to highlight its uniqueness:

    Similar Compounds: Examples include 1,2,4-triazole, fluconazole, and itraconazole, which share the triazole ring but differ in their substituents and properties.

    Uniqueness: The presence of chlorophenyl, difluorobenzyl, and methoxyphenyl groups in this compound may confer distinct biological activities and chemical reactivity, setting it apart from other triazoles.

Properties

CAS No.

578005-10-4

Molecular Formula

C22H16ClF2N3OS

Molecular Weight

443.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[(2,6-difluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H16ClF2N3OS/c1-29-17-11-5-14(6-12-17)21-26-27-22(28(21)16-9-7-15(23)8-10-16)30-13-18-19(24)3-2-4-20(18)25/h2-12H,13H2,1H3

InChI Key

PFDYMEFFOWKUOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=C(C=CC=C4F)F

Origin of Product

United States

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